2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one
Description
The compound 2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one features a hybrid structure combining indole, imidazole, and piperidine moieties linked via sulfonyl and ketone groups. For example, Wittig reactions have been employed to synthesize structurally related imidazole-indole hybrids, such as (E)-3-(1H-Indol-4-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one (Figure 31 in ). The sulfonyl-piperidine component may derive from protocols similar to those used for 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives, which utilize sulfonyl-functionalized piperidine scaffolds for fungicidal applications.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-13-9-20-19(21)27(25,26)16-7-11-22(12-8-16)18(24)14-23-10-6-15-4-2-3-5-17(15)23/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQUYVHQHQDUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the indole and imidazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the imidazole ring can be prepared via Debus-Radziszewski imidazole synthesis. The final coupling of these intermediates involves the use of a piperidine derivative and sulfonylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, solvent selection, and temperature control. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The indole and imidazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Imidazole Hybrids
Key Insights :
- The target compound’s imidazole-sulfonyl-piperidine group distinguishes it from simpler indole-imidazole hybrids. This sulfonyl linkage may enhance metabolic stability compared to α,β-unsaturated ketones (e.g., ).
Sulfonyl-Piperidine/Piperazine Derivatives
Key Insights :
- Piperidine vs. piperazine rings (e.g., ) may alter conformational flexibility and pharmacokinetics.
Ethanone-Containing Compounds
Key Insights :
- The ethanone group in the target compound may enhance reactivity for further functionalization, as seen in sulfanylidene derivatives (). Thioether linkages () vs. sulfonyl groups (target) could modulate electronic properties and solubility.
Biological Activity
The compound 2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the compound's biological activity, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure features an indole moiety linked to a piperidine ring through an ethanone bridge, with a sulfonamide group attached to the piperidine. This configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as a selective agonist for dopamine receptors. The following sections detail specific activities and findings related to this compound.
Dopamine Receptor Activity
A study highlighted that the compound acts as a full agonist at the D3 dopamine receptor, with an effective concentration (EC50) of approximately 710 nM. In contrast, it showed no measurable agonist activity at the D2 receptor, indicating selectivity towards D3R .
Table 1: Dopamine Receptor Activity
| Compound | D3R Agonist Activity (EC50, nM) | D2R Activity |
|---|---|---|
| This compound | 710 ± 150 | Inactive |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. It demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and bacterial infections, respectively .
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.12 ± 0.002 |
| Urease | 3.45 ± 0.001 |
Structure-Activity Relationships (SAR)
The structure of the compound plays a vital role in its biological activity. Modifications to the indole and piperidine moieties have been explored to enhance selectivity and potency. For instance, substituting different groups on the piperidine ring has shown to significantly affect receptor binding affinity and functional activity .
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Neuropharmacological Effects : In vivo studies demonstrated that administration of the compound led to enhanced dopaminergic signaling in animal models, suggesting its potential use in treating conditions like Parkinson’s disease .
- Antimicrobial Activity : The compound was tested against various bacterial strains and exhibited promising antibacterial properties, particularly against Gram-positive bacteria .
- Cancer Research : Preliminary studies indicated that the compound may possess anti-cancer properties by inhibiting cell proliferation in certain cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves multi-step functionalization of the piperidine and imidazole rings. Key steps include:
- Sulfonylation : Introducing the sulfonyl group to the piperidine ring using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Coupling Reactions : Amide or ketone bond formation between the indole and sulfonylated piperidine moieties, often employing coupling agents like EDCI/HOBt in DMF .
- Optimization : Yields are sensitive to stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature control. For example, excess reagents may lead to byproducts such as over-sulfonylated intermediates .
| Step | Reagents/Conditions | Yield Range | Key Byproducts |
|---|---|---|---|
| Sulfonylation | ClSO₂R, DCM, 0°C | 60–75% | Di-sulfonylated piperidine |
| Coupling | EDCI/HOBt, DMF, RT | 40–55% | Unreacted indole |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming the indole N-substitution pattern and sulfonyl group placement. Aromatic protons in the indole ring typically appear as doublets at δ 7.2–7.8 ppm, while the sulfonyl group deshields adjacent piperidine protons .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves impurities, with retention times varying by sulfonyl group polarity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₂₀H₂₁N₄O₃S: 397.13 g/mol) and detects fragmentation patterns (e.g., loss of SO₂ at m/z 317) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of fine powders, as respiratory irritation has been reported for structurally similar sulfonamides .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent sulfonic acid formation .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s reactivity in target binding studies?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinase domains). The indole ring shows π-π stacking with aromatic residues, while the sulfonyl group forms hydrogen bonds .
- MD Simulations : 100-ns simulations in GROMACS assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA: −35 to −50 kcal/mol) .
- Contradictions : Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate with SPR or ITC .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Single-crystal XRD (Mo-Kα radiation, 293 K) unambiguously confirms bond lengths and dihedral angles. For example, the angle between indole and imidazole planes should be <10° .
- Dynamic NMR : Variable-temperature NMR identifies conformational exchange broadening (e.g., piperidine ring puckering) that static spectra may obscure .
- Hybrid Validation : Overlay computational (DFT-optimized) and experimental structures to resolve ambiguities in substituent orientation .
Q. How do electronic effects of the sulfonyl group influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : The sulfonyl group’s electron-withdrawing nature increases susceptibility to hydrolysis at pH >7. Accelerated stability testing (40°C/75% RH, 1 month) shows 15–20% degradation via sulfonic acid formation .
- Mitigation Strategies : Co-solvents (e.g., PEG 400) or lyophilized formulations reduce hydrolysis. Stability
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C | 20 | Sulfonic acid derivative |
| pH 5.0, 37°C | 5 | None detected |
Q. What in vitro assays are suitable for evaluating dual-target (e.g., kinase and GPCR) activity?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assay (Promega) for ATP-competitive inhibition profiling (IC₅₀ for PI3Kγ: 0.8–1.2 µM) .
- GPCR Binding : Radioligand displacement (e.g., [³H]-histamine for H₁/H₄ receptors) identifies off-target effects. A ≥50% displacement at 10 µM suggests promiscuity .
- Data Integration : Heatmaps compare selectivity across targets, highlighting SAR trends (e.g., sulfonyl group size inversely correlates with H₁ affinity) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
